molecular formula Cu5Ge B14722889 CID 78062108

CID 78062108

Cat. No.: B14722889
M. Wt: 390.36 g/mol
InChI Key: UTFILITWFMLHQH-UHFFFAOYSA-N
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Description

CID 78062108 (PubChem Compound Identifier 78062108) is a chemical compound cataloged in the PubChem database. Based on general PubChem conventions, CID entries typically include molecular formulas, weights, spectral data, and biological annotations. For example, oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are described with structural diagrams and functional groups in , but analogous details for this compound are absent in the provided materials.

Properties

Molecular Formula

Cu5Ge

Molecular Weight

390.36 g/mol

InChI

InChI=1S/5Cu.Ge

InChI Key

UTFILITWFMLHQH-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062108 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, often involving automated systems to monitor and control reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

Modern approaches to studying chemical reactions emphasize systematic extraction of reaction parameters and events from scientific texts. Key methodologies include:

  • Named Entity Recognition (NER) : Identifies chemical entities (e.g., reactants, reagents, conditions) using machine learning models like BiLSTM + CRF or BERT-based architectures .

  • Event Extraction (EE) : Classifies reaction steps and links entities using CNN-based or rule-based methods .

For example, in patent analysis, NER achieves 0.95 relaxed precision and 0.99 relaxed recall for entity identification, while EE achieves 0.81 precision and 0.54 recall for event classification .

Regulatory and Inventory Data

Chemical databases like the EPA’s CDR inventory provide frameworks for tracking chemical reactions and properties:

  • CAS Number Cross-Referencing : Lists chemicals by CASRN, enabling linkage to reaction data (e.g., CASRN 115-28-6 for Chlorendic acid) .

  • TSCA Status : Indicates regulatory compliance and industrial applications (e.g., "Active" status for Tris(2-chloroethyl) phosphate) .

Limitations and Recommendations

The absence of CID 78062108 in the provided sources suggests:

  • Verification of Identifier : Confirm the CID number corresponds to a PubChem entry.

  • Direct Database Queries : Use PubChem’s API or manual search for this compound to retrieve synthesis data, bioactivity, and reaction pathways .

  • Patent Mining : Apply NER/EE tools to extract reaction details from patents specific to this compound .

Scientific Research Applications

CID 78062108 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78062108 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function, which can lead to various biological effects. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Parameters for Comparing Chemical Compounds

Parameter Example from Evidence (CID 252137) Example from Evidence (CID 185389) Typical Comparison Metrics
Molecular Formula C₉H₆BrNO₂ C₃₄H₅₄O₇ (Oscillatoxin D) Molecular composition
Molecular Weight 240.05 g/mol 566.79 g/mol Mass spectrometry data
Solubility 0.052 mg/ml (poor) Not specified LogP, LogS, TPSA
Synthetic Method HATU-mediated coupling Natural product isolation Reaction conditions, yields
Biological Activity CYP1A2 inhibition Toxin (mechanism unspecified) Target specificity
Structural Features Brominated indole carboxylate Macrocyclic polyketide Functional groups, rings

Key Findings from Evidence

Structural Similarity : Oscillatoxin derivatives (CID 185389, CID 156582093) share macrocyclic backbones but differ in methyl or hydroxyl substitutions, impacting bioactivity .

Synthetic Accessibility : Brominated compounds like CID 252137 require multistep organic synthesis (e.g., HATU-mediated coupling), whereas natural analogs (e.g., oscillatoxins) are isolated from marine organisms .

Biological Relevance: CYP Inhibition: CID 252137 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism . Toxicity: Oscillatoxins are associated with marine toxicity, though exact mechanisms are unspecified . Therapeutic Potential: CID-type dimerizers (e.g., photocleavable rapamycin analogs) enable spatiotemporal control of protein interactions, highlighting modular design principles .

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